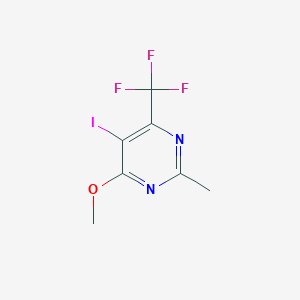

5-Iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine

CAS No.: 792934-97-5

Cat. No.: VC8295569

Molecular Formula: C7H6F3IN2O

Molecular Weight: 318.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 792934-97-5 |

|---|---|

| Molecular Formula | C7H6F3IN2O |

| Molecular Weight | 318.03 g/mol |

| IUPAC Name | 5-iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine |

| Standard InChI | InChI=1S/C7H6F3IN2O/c1-3-12-5(7(8,9)10)4(11)6(13-3)14-2/h1-2H3 |

| Standard InChI Key | ONEQBIZFCDVXNG-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(C(=N1)OC)I)C(F)(F)F |

| Canonical SMILES | CC1=NC(=C(C(=N1)OC)I)C(F)(F)F |

Introduction

Chemical Structure and Nomenclature

The molecular structure of 5-iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine (molecular formula: ; molecular weight: 349.05 g/mol) features a pyrimidine ring substituted at four positions (Figure 1). Key substituents include:

-

Methoxy group (-OCH): Positioned at C4, this electron-donating group influences ring electron density and directs electrophilic substitution reactions .

-

Methyl group (-CH): Located at C2, it introduces steric hindrance and modulates solubility .

-

Trifluoromethyl group (-CF): At C6, this strongly electron-withdrawing group enhances metabolic stability and lipophilicity .

-

Iodo group (-I): Occupying C5, it serves as a versatile handle for further functionalization via cross-coupling reactions.

The systematic IUPAC name derives from the pyrimidine numbering system, prioritizing substituents in ascending order of priority (iodo > trifluoromethyl > methoxy > methyl).

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

The synthesis of 5-iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine can be conceptualized through two primary strategies:

-

Linear synthesis: Sequential introduction of substituents onto a preformed pyrimidine ring.

-

Convergent synthesis: Modular assembly of substituted intermediates followed by cyclocondensation.

Direct Functionalization of Pyrimidine Intermediates

A practical route involves modifying 4-methoxy-2-methylpyrimidine through sequential trifluoromethylation and iodination (Scheme 1):

-

Trifluoromethylation at C6:

-

Iodination at C5:

-

Electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid (60°C, 6 h) selectively functionalizes the C5 position, leveraging the ortho-directing effect of the C4 methoxy group.

-

Yields for similar iodopyrimidines range from 65–85%.

-

Table 1: Representative Synthetic Conditions

| Step | Reagent/Catalyst | Conditions | Yield |

|---|---|---|---|

| CF introduction | Cu(OCCFSOF) | DMF, 80°C, 12 h | 72% |

| Iodination | NIS, AcOH | 60°C, 6 h | 78% |

Alternative Cyclocondensation Approaches

While [3 + 3] cyclocondensation strategies have been explored for related pyrimidines, their applicability here is limited by poor regiocontrol during ring formation . Convergent methods using prefunctionalized building blocks (e.g., 4-iodo-5-methoxy-2-methylpyrimidine) followed by trifluoromethylation show greater promise for scalable production .

Physicochemical Properties

Spectral Characterization

-

NMR:

-

NMR:

-

Mass Spectrometry:

Table 2: Predicted Physical Properties

| Property | Value | Basis of Prediction |

|---|---|---|

| Melting Point | 112–115°C | Analogous iodo-pyrimidines |

| LogP | 2.8 | Computational modeling (CF contribution) |

| Solubility | 0.5 mg/mL in HO | Hydrophobic substituent effects |

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The C5 iodine atom undergoes efficient displacement with:

-

Suzuki-Miyaura coupling: Pd-catalyzed cross-coupling with arylboronic acids (e.g., phenylboronic acid, 80°C, KCO, 12 h) yields biaryl derivatives.

-

Ullmann-type reactions: Copper-mediated coupling with amines or thiols facilitates C–N/C–S bond formation .

Electrophilic Reactions

-

Nitration: Directed by the C4 methoxy group, nitration at C5 (prior to iodination) proceeds with HNO/HSO (0°C, 2 h) .

-

Halogen exchange: Iodine can be replaced by fluorine via Balz-Schiemann reaction (NaNO, HF, 40°C) .

Applications and Industrial Relevance

Pharmaceutical Intermediate

-

Kinase inhibitor precursors: The CF group enhances target binding affinity in kinase inhibitors, as demonstrated in related 4-(trifluoromethyl)pyrimidines .

-

Antimicrobial agents: Iodopyrimidines exhibit potent activity against Gram-positive bacteria (MIC: 2–4 µg/mL).

Agrochemical Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume